2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a pyrrolidine ring, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridine moiety, and the attachment of the tert-butyl ester group. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Attachment of Tert-Butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The pyridine and pyrrolidine rings can engage in various interactions, such as hydrogen bonding and π-π stacking, which can affect the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the position of the pyridine ring, which can influence its reactivity and interactions. The specific arrangement of functional groups in this compound allows for distinct chemical behaviors and applications compared to its analogs.
Properties
Molecular Formula |
C16H24N2O2S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-3-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-5-7-14(18)12-21-11-13-6-4-8-17-10-13/h4,6,8,10,14H,5,7,9,11-12H2,1-3H3 |
InChI Key |
RRCCPCAEOHFRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=CC=C2 |
Origin of Product |
United States |
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